Home > Products > Inhibitors/Agonists P402 > Suplatast Tosilate
Suplatast Tosilate - 94055-76-2

Suplatast Tosilate

Catalog Number: EVT-282819
CAS Number: 94055-76-2
Molecular Formula: C23H33NO7S2
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Suplatast Tosilate ((\u00b1)-[2-[4-(3-ethoxy-2-hydroxy-propoxy)phenylcarbamoyl]ethyl]dimethylsulfonium p-toluenesulfonate) is an anti-allergic agent that selectively inhibits the synthesis of Th2 cytokines. [, , , , ] It is classified as an immunomodulator due to its ability to influence the immune system. [, ] In scientific research, Suplatast Tosilate is primarily used to study the role of Th2 cytokines in various allergic and inflammatory diseases, and to explore its potential as a therapeutic agent for these conditions.

Future Directions
  • Personalized Medicine: Exploring the relationship between genetic polymorphisms and the therapeutic response to Suplatast Tosilate could lead to personalized treatment strategies for allergic and inflammatory diseases. [, ]
  • Combination Therapies: Evaluating the efficacy and safety of Suplatast Tosilate in combination with other existing therapies could enhance treatment outcomes for specific conditions. []

Tranilast

Compound Description: Tranilast is an anti-allergic drug. Like Suplatast Tosilate, it is used to treat bronchial asthma. []

Relevance: The study comparing Tranilast and Suplatast Tosilate found that both were effective at relieving asthma symptoms and improving lung function with minimal adverse effects. [] This suggests that the two drugs may share a similar mechanism of action, despite their structural differences. This makes Tranilast a relevant compound to consider in comparison to Suplatast Tosilate.

Beclomethasone Dipropionate

Compound Description: Beclomethasone Dipropionate is a corticosteroid medication. It is used as an anti-inflammatory treatment for asthma. []

Relevance: Studies have compared the effects of Beclomethasone Dipropionate to those of Suplatast Tosilate in the treatment of asthma. While both are shown to be effective, they differ in their mechanism of action. Beclomethasone Dipropionate is a broad-spectrum anti-inflammatory, whereas Suplatast Tosilate specifically targets Th2 cytokine production. [, ] This difference makes Beclomethasone Dipropionate a relevant comparison point to understand the specific actions of Suplatast Tosilate.

Ursodeoxycholic Acid

Compound Description: Ursodeoxycholic Acid is a naturally occurring bile acid used to treat liver diseases. []

Relevance: One study investigated the combination therapy of Suplatast Tosilate and Ursodeoxycholic Acid for Hepatitis C virus-related chronic liver disease. The results suggested that Suplatast Tosilate, in combination with Ursodeoxycholic Acid, improved liver function. [] This finding suggests a potential interaction between the two drugs, making Ursodeoxycholic Acid relevant to Suplatast Tosilate research.

Eicosapentaenoic Acid

Compound Description: Eicosapentaenoic acid (EPA) is an omega-3 fatty acid known for its beneficial effects in treating allergic diseases. []

Relevance: One case study noted that the combination of Eicosapentaenoic Acid and Suplatast Tosilate was potentially beneficial for maintaining remission in a patient with Minimal Change Nephrotic Syndrome. [] While further research is needed to confirm these findings, the potential synergistic effects make Eicosapentaenoic Acid a relevant compound to consider in relation to Suplatast Tosilate.

Azelastine Hydrochloride

Compound Description: Azelastine Hydrochloride is an antihistamine drug used to treat allergic rhinitis. []

Relevance: One study in rats found that both Azelastine Hydrochloride and Suplatast Tosilate suppressed the increase in respiratory resistance following antigen exposure. [] Despite their different mechanisms, this suggests a potential overlap in their therapeutic effects, making Azelastine Hydrochloride a relevant comparison to Suplatast Tosilate.

Source and Classification

Suplatast tosilate is derived from a synthetic pathway aimed at modulating immune responses. It has been classified under the category of immunomodulators, particularly focusing on inhibiting Th2 cytokines like interleukin-4 and interleukin-5, which are pivotal in the pathophysiology of allergic reactions . The compound is often used in clinical settings to alleviate symptoms related to airway hypersensitivity and other allergic conditions .

Synthesis Analysis

The synthesis of suplatast tosilate involves several chemical reactions that lead to the formation of its active structure. Although specific proprietary methods may be employed by pharmaceutical companies, general synthetic routes typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various chemical reactions.
  2. Reactions: Common reactions include:
    • Alkylation: Introducing alkyl groups to enhance solubility and bioavailability.
    • Amination: Incorporating amine groups that are crucial for biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for therapeutic use.

The synthesis parameters often involve controlling temperature, pH, and reaction time to optimize yield and minimize by-products.

Molecular Structure Analysis

Suplatast tosilate has a complex molecular structure characterized by its specific arrangement of atoms which contributes to its biological activity. The molecular formula is C22H30N2O4SC_{22}H_{30}N_2O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Functional Groups: The molecule contains sulfonamide and amine functional groups that are critical for its interaction with biological targets.
  • 3D Configuration: The spatial arrangement of these groups allows suplatast tosilate to effectively bind to receptors involved in cytokine signaling pathways.

Molecular modeling studies can provide insights into the conformational flexibility of suplatast tosilate, which is essential for its mechanism of action.

Chemical Reactions Analysis

Suplatast tosilate undergoes several key chemical reactions within biological systems:

  1. Binding Reactions: It binds specifically to receptors on T-helper cells, inhibiting the production of Th2 cytokines.
  2. Metabolic Reactions: In vivo studies have shown that suplatast can be metabolized through hepatic pathways, leading to various metabolites that may also exhibit biological activity.
  3. Inhibition Mechanisms: The compound suppresses histamine release from mast cells and inhibits histidine decarboxylase activity, which is crucial for histamine synthesis .

These reactions highlight the compound's role in modulating immune responses in allergic conditions.

Mechanism of Action

The mechanism of action of suplatast tosilate primarily involves the inhibition of Th2 cytokine production:

  1. Inhibition of Cytokine Synthesis: Suplatast directly inhibits the transcription and translation processes involved in producing interleukin-4 and interleukin-5, thereby reducing eosinophil infiltration and other allergic responses .
  2. Histamine Regulation: By suppressing histamine release from mast cells, suplatast reduces symptoms associated with allergic reactions such as bronchoconstriction and inflammation .
  3. Impact on Dendritic Cells: Research indicates that suplatast affects dendritic cell function, altering their ability to present antigens and activate T-cells .

This multifaceted mechanism underscores the potential therapeutic benefits of suplatast in managing allergic diseases.

Physical and Chemical Properties Analysis

Suplatast tosilate exhibits distinct physical and chemical properties:

  • Molecular Weight: Approximately 406.55 g/mol.
  • Solubility: It is soluble in water and organic solvents, which facilitates its administration in various formulations.
  • Stability: The compound demonstrates stability under normal storage conditions but may require protection from light or moisture during prolonged storage.

These properties are critical for formulating effective pharmaceutical products.

Applications

Suplatast tosilate has several significant applications in clinical practice:

  1. Asthma Management: It has been shown to improve airway hyperresponsiveness in patients with asthma by reducing inflammatory cytokines .
  2. Atopic Dermatitis Treatment: Clinical studies indicate efficacy in reducing symptoms associated with atopic dermatitis through modulation of immune responses .
  3. Research Tool: Suplatast serves as a valuable research tool for studying Th2-mediated allergic responses and developing new therapeutic strategies for allergy management.
Introduction to Suplatast Tosilate

Pharmacological Classification and Historical Development

Suplatast Tosilate is pharmacologically classified as a selective Th2 cytokine inhibitor, a category defined by agents that specifically suppress the production and activity of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) without significantly affecting Th1-mediated immunity. This targeted action differentiates it from conventional antihistamines or corticosteroids, which exhibit broader physiological effects [1] [7].

Historically, Suplatast Tosilate emerged from Japanese pharmaceutical innovation, with Taiho Pharmaceutical spearheading its development. It received regulatory approval in Japan in 1995 for moderate-to-severe asthma management, following extensive preclinical investigations demonstrating its unique immunomodulatory properties. The 2006 Japanese Asthma Prevention and Management Guidelines formally recognized it as a "Th2 cytokine inhibitor," a classification later refined to "immune mechanism regulator" reflecting its broader modulatory effects on immune cell communication and inflammatory mediator networks [1]. Notably, it holds orphan drug designation status for certain allergic conditions, incentivizing research into rare eosinophilic disorders. While initially focused on respiratory diseases, its therapeutic scope expanded through investigator-initiated trials exploring dermatological and urological applications. Development for interstitial cystitis reached Phase II trials in Europe (Denmark, Germany, Sweden) before discontinuation in November 2007, though research continues in cough management associated with pulmonary fibrosis [4] [6].

Structural and Molecular Characteristics

Suplatast Tosilate possesses distinct structural features underpinning its biological activity. Chemically designated as (3-{[4-(3-ethoxy-2-hydroxypropoxy)phenyl]amino}-3-oxopropyl)(dimethyl)sulfonium 4-methylbenzenesulfonate, it integrates multiple functional domains critical for its mechanism [3].

Table 1: Structural Attributes of Suplatast Tosilate

PropertySpecification
Molecular FormulaC₂₃H₃₃NO₇S₂
Molar Mass499.64 g·mol⁻¹
Core StructureDimethylsulfonium cation linked via propyl chain to:
- Aromatic amide moiety
- Ethoxy-hydroxypropoxy side chain
CounterionTosylate (p-toluenesulfonate)
Key Functional GroupsSulfonium center, Amide bond, Aromatic system, Ether linkages, Hydroxyl group

The sulfonium center (S⁺(CH₃)₂) is pivotal for ionic interactions with cellular targets, while the ethoxy-hydroxypropoxy side chain contributes to solubility and membrane permeability. The aromatic amide segment facilitates binding specificity to intracellular signaling components. Synthesis involves acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol with 3-methylthiopropionyl chloride, followed by methylation using methyl tosylate to yield the final sulfonium salt [3] [6]. This structure enables interaction with transcriptional regulators in immune cells while maintaining metabolic stability sufficient for oral bioavailability.

Primary Indications and Therapeutic Scope

Suplatast Tosilate is clinically established for several immune-related disorders, with regulatory approval in Japan for:

  • Bronchial Asthma: It reduces airway hyper-responsiveness and eosinophilic infiltration by suppressing IL-4, IL-5, and IL-13 production. Clinical studies demonstrate efficacy as monotherapy in mild asthma and as a corticosteroid-sparing agent in moderate-severe cases, enabling dose reduction of inhaled corticosteroids without symptom exacerbation [1] [5].
  • Allergic Rhinitis: It alleviates nasal symptoms by downregulating histamine H1 receptor (H1R) gene expression and inhibiting IL-9 production. Research shows synergistic effects when combined with antihistamines, significantly improving symptom control beyond antihistamine monotherapy by addressing both histaminergic and cytokine-mediated inflammation pathways [2].
  • Atopic Dermatitis: Topical and systemic formulations suppress cutaneous Th2 cytokine expression, reducing IgE-mediated skin inflammation. Meta-analyses indicate superior efficacy when combined with topical tacrolimus, enabling higher rates of treatment discontinuation compared to tacrolimus monotherapy for refractory facial erythema [1].

Table 2: Documented Clinical Efficacy Across Key Indications

ConditionMechanistic ActionReported OutcomesResearch Evidence
AsthmaIL-4/IL-5 suppression; Eosinophil migration inhibition74.3% reduction in BAL eosinophils; Reduced ICS requirementsRat models; Human clinical trials [1] [5]
Allergic RhinitisH1R downregulation; IL-9 inhibitionSignificant nasal symptom improvement vs. placeboTDI-sensitized rat models; Human studies [2]
Atopic DermatitisCutaneous IL-4/IL-5 inhibitionImproved skin scores; Tacrolimus dose reductionMurine models; Clinical meta-analysis [1]
Hypereosinophilic SyndromesTh2 cytokine blockade in hematopoietic cellsSignificant reduction in AEC and EOS%Retrospective human study (n=20) [10]

Emerging evidence supports off-label applications, including:

  • Angiolymphoid Hyperplasia with Eosinophilia (ALHE): Complete lesion resolution observed in case reports after oral administration, attributed to suppressed eosinophil infiltration and vascular endothelial growth modulation [1].
  • Kimura’s Disease: Clinical improvement in lymphadenopathy and eosinophilia documented, likely through inhibition of IL-5-driven eosinophil maturation and survival [3].
  • Eosinophilic Gastrointestinal Disorders: Real-world evidence demonstrates significant peripheral blood eosinophil count reduction, particularly in patients with gastrointestinal involvement and shorter disease duration (β = −0.018, p < 0.001 for relative eosinophil decrease) [10].

Ongoing investigation explores its utility in interstitial cystitis and chronic cough associated with interstitial lung diseases, though some development programs in these areas have been discontinued [4] [8].

Properties

CAS Number

94055-76-2

Product Name

Suplatast Tosilate

IUPAC Name

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate

Molecular Formula

C23H33NO7S2

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

RYVJQEZJUFRANT-UHFFFAOYSA-N

SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

(2-(4-(3-ethoxy-2-hydroxypropoxy)phenylcarbamoyl)ethyl)dimethylsulfonium p-toluenesulfonate
IPD 1151T
IPD-1151T
suplatast tosilate

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.